molecular formula C5H2BrF2NO3 B6196431 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid CAS No. 2751621-73-3

2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B6196431
CAS No.: 2751621-73-3
M. Wt: 242
InChI Key:
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Description

2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a bromodifluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromodifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with a bromodifluoromethylating agent can yield the desired compound. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and coupling agents (e.g., EDC, DCC). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chlorodifluoromethyl)-1,3-oxazole-4-carboxylic acid
  • 2-(Fluorodifluoromethyl)-1,3-oxazole-4-carboxylic acid
  • 2-(Trifluoromethyl)-1,3-oxazole-4-carboxylic acid

Uniqueness

2-(Bromodifluoromethyl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the bromodifluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

2751621-73-3

Molecular Formula

C5H2BrF2NO3

Molecular Weight

242

Purity

95

Origin of Product

United States

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